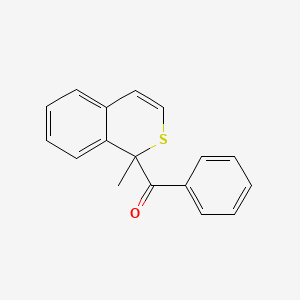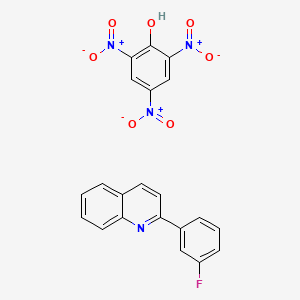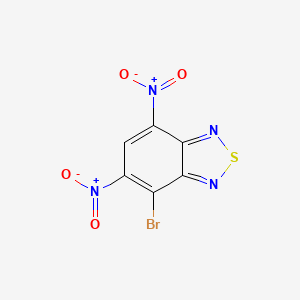
4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole is a chemical compound belonging to the benzothiadiazole family This compound is characterized by the presence of bromine and nitro groups attached to the benzothiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole typically involves the bromination and nitration of 2,1,3-benzothiadiazole. The process begins with the bromination of 2,1,3-benzothiadiazole using bromine or a brominating agent under controlled conditions. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted benzothiadiazoles.
Reduction: Formation of 4-bromo-5,7-diamino-2,1,3-benzothiadiazole.
Oxidation: Formation of various oxidized benzothiadiazole derivatives.
Scientific Research Applications
4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics
Mechanism of Action
The mechanism of action of 4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole is primarily based on its ability to interact with specific molecular targets. The nitro groups can participate in redox reactions, while the bromine atom can facilitate binding to various biological macromolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
**
Properties
CAS No. |
89365-28-6 |
|---|---|
Molecular Formula |
C6HBrN4O4S |
Molecular Weight |
305.07 g/mol |
IUPAC Name |
4-bromo-5,7-dinitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HBrN4O4S/c7-4-2(10(12)13)1-3(11(14)15)5-6(4)9-16-8-5/h1H |
InChI Key |
TZMFBCKTOMCDFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1[N+](=O)[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


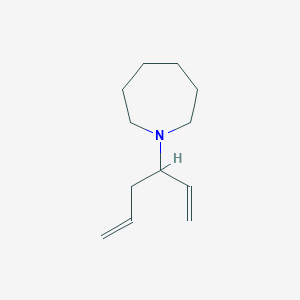
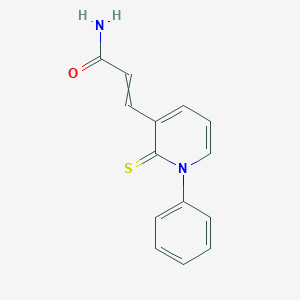
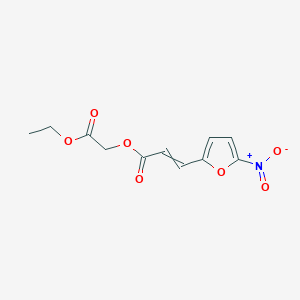
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
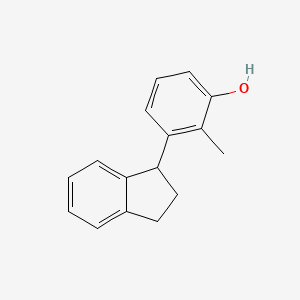

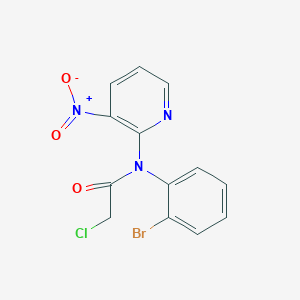
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)

